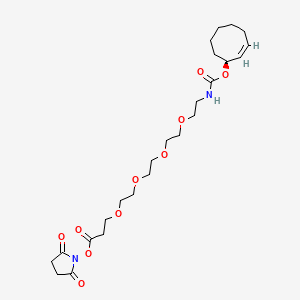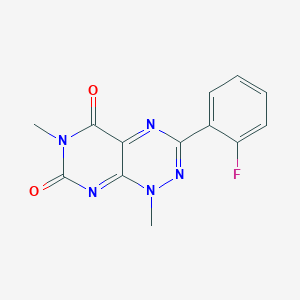
Anticancer agent 188
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 188, also known as compound D43, is a promising compound in the field of oncology. It has shown significant potential in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) cells. The compound works by inducing reactive oxygen species (ROS)-mediated apoptosis and DNA damage, leading to cell cycle arrest at the G2/M phase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 188 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common techniques used in industrial production include high-pressure homogenization, wet milling, and anti-solvent precipitation .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 188 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
Anticancer agent 188 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to organic synthesis, reaction mechanisms, and chemical properties.
Biology: It is used to investigate cellular processes, such as apoptosis, cell cycle regulation, and DNA damage response.
Medicine: The compound is being explored as a potential therapeutic agent for various types of cancer, particularly TNBC.
Industry: this compound is used in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of Anticancer agent 188 involves several key steps:
Induction of Reactive Oxygen Species (ROS): The compound induces the production of ROS, which leads to oxidative stress and damage to cellular components.
DNA Damage: The ROS-mediated oxidative stress results in DNA damage, which triggers the DNA damage response pathways.
Cell Cycle Arrest: The DNA damage leads to cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.
Apoptosis: The compound induces apoptosis, or programmed cell death, through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Anticancer agent 188 can be compared with other similar compounds, such as:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
This compound is unique in its ability to induce ROS-mediated apoptosis and DNA damage, leading to cell cycle arrest at the G2/M phase. This mechanism of action distinguishes it from other anticancer agents and highlights its potential as a novel therapeutic option .
Propriétés
Formule moléculaire |
C13H10FN5O2 |
|---|---|
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-5-3-4-6-8(7)14/h3-6H,1-2H3 |
Clé InChI |
IXBZXPNSKYJPBM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


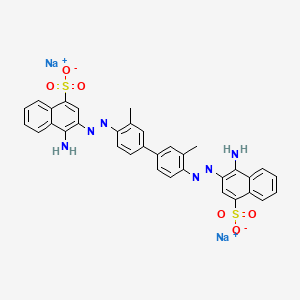
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
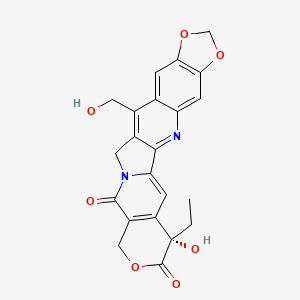
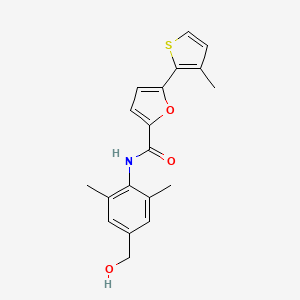
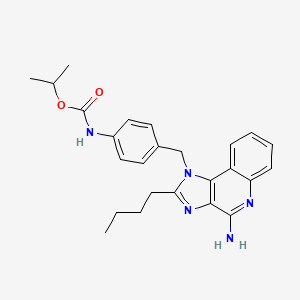
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
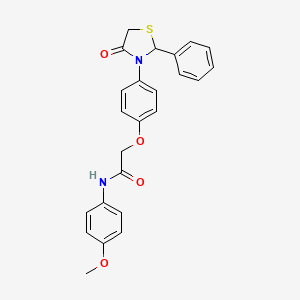
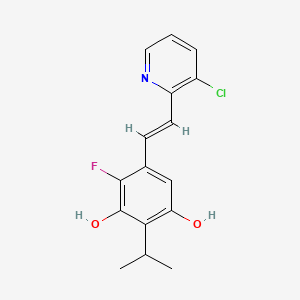
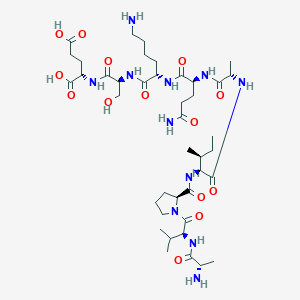
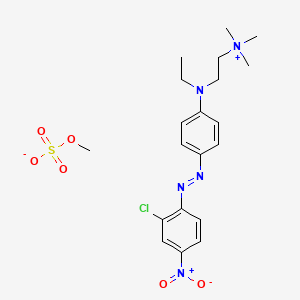
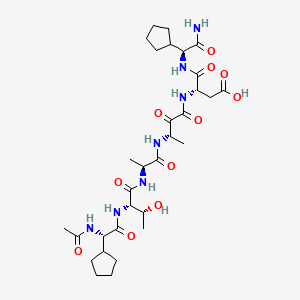
![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
